molecular formula C18H15NO3 B1677843 Oxaprozin CAS No. 21256-18-8

Oxaprozin

Cat. No.: B1677843
CAS No.: 21256-18-8
M. Wt: 293.3 g/mol
InChI Key: OFPXSFXSNFPTHF-UHFFFAOYSA-N
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Description

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, first introduced for clinical use in the 1980s. It is approved for managing rheumatoid arthritis (RA), osteoarthritis (OA), ankylosing spondylitis, and acute pain conditions due to its anti-inflammatory, analgesic, and antipyretic properties . Unlike many NSAIDs, this compound lacks a chiral center, simplifying its metabolic profile by avoiding enantiomer-related complexities . It has a long elimination half-life (50–60 hours), enabling once-daily dosing, and exhibits high plasma protein binding (99%) with dose-dependent nonlinear pharmacokinetics due to saturable albumin binding . This compound demonstrates significant synovial tissue penetration, achieving concentrations 2–3 times higher in synovial tissues than in plasma or synovial fluid .

Its primary mechanism involves cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis. However, emerging evidence suggests additional COX-independent effects, including inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNFα) and modulation of serotonergic pathways via albumin-bound tryptophan release .

Chemical Reactions Analysis

Metabolism

Oxaprozin undergoes significant metabolic processes primarily in the liver, where it is metabolized through two main pathways:

  • Microsomal Oxidation (65%) : This pathway involves the oxidation of this compound, leading to various metabolites.

  • Glucuronic Acid Conjugation (35%) : In this process, this compound is conjugated with glucuronic acid, forming ester and ether glucuronide metabolites, which are the major conjugated forms found in plasma .

The metabolites produced from these reactions have been shown to have minimal pharmacologic activity, with less than 5% being active phenolic metabolites .

Prodrug Formation

Recent research has explored the development of an this compound prodrug using N,N-carbonyldiimidazole as an activating agent. This one-pot reaction aimed to enhance the drug's solubility and reduce gastrointestinal complications associated with traditional NSAIDs. The prodrug exhibited favorable properties such as optimal molecular weight and lipophilicity, leading to improved pharmacokinetic profiles .

Interaction with Biological Targets

This compound has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in prostaglandin synthesis—key mediators of inflammation and pain. Additionally, this compound has shown the ability to inhibit anandamide hydrolase and modulate NF-kappaB activation in inflammatory cells, contributing to its analgesic effects .

Moreover, studies have demonstrated that this compound can interact with matrix metalloproteinase 9 (MMP-9), a zinc-dependent endopeptidase involved in various physiological processes. Molecular docking studies suggest that this compound may chelate the catalytic zinc ion within MMP-9, indicating a potential novel mechanism for its anti-inflammatory action .

Absorption and Distribution

This compound is highly bioavailable (approximately 95%) when administered orally. It is predominantly bound to plasma proteins (99%), mainly albumin . The pharmacokinetics of this compound exhibit nonlinear characteristics; as the dose increases, the clearance of total drug increases while that of unbound drug decreases due to saturation of protein binding .

Excretion

The elimination half-life of this compound averages around 54.9 hours, allowing for once-daily dosing in clinical settings. The drug is primarily excreted through renal pathways following hepatic metabolism .

Solubility Studies

Recent studies have focused on optimizing the solubility of this compound using supercritical carbon dioxide (SC-CO₂). The solubility was significantly influenced by temperature and pressure conditions within a pressure-volume-temperature cell setup. Optimal conditions identified were a pressure of 380.4 bar and a temperature of 333.15 K, which markedly enhanced the solubility of this compound in SC-CO₂ systems .

Table 1: Solubility Optimization Parameters

ParameterOptimal Value
Pressure380.4 bar
Temperature333.15 K

Scientific Research Applications

Clinical Applications

  • Rheumatoid Arthritis and Osteoarthritis :
    • Oxaprozin is commonly prescribed for managing symptoms associated with rheumatoid arthritis and osteoarthritis. Studies have shown that it is more effective than other NSAIDs like nabumetone in improving pain and function in patients with moderate to severe osteoarthritis .
    • A notable clinical trial demonstrated that this compound significantly reduced pain intensity and improved walking ability compared to placebo .
  • Acute Pain Management :
    • It is also utilized for alleviating postoperative pain and soft tissue disorders. Its high oral bioavailability (approximately 95%) allows for effective systemic absorption, making it suitable for acute pain management .
  • Dysmenorrhea :
    • This compound has been used to treat dysmenorrhea, providing relief from menstrual pain due to its anti-inflammatory effects .

Solubility Enhancement

One of the significant challenges with this compound is its low solubility, which can affect its bioavailability. Recent studies have focused on optimizing its solubility using advanced techniques:

  • Artificial Intelligence Models : Research has employed machine learning models such as random forests and gradient boosting to predict and enhance the solubility of this compound in supercritical carbon dioxide (SC-CO₂). These models have shown promising results in reducing error rates related to solubility predictions .
  • Nanoparticle Formulations : Development of lipid nanoparticles loaded with this compound has been explored to improve oral administration while minimizing gastric side effects. This approach aims to enhance the drug's therapeutic efficacy while reducing gastrointestinal complications commonly associated with NSAIDs .

Safety Profile and Hepatotoxicity

While this compound is generally well tolerated, there are documented cases of hepatotoxicity associated with its use. A case study reported a patient developing severe jaundice attributed to this compound, highlighting the importance of monitoring liver function during treatment . Although such reactions are rare, clinicians should remain vigilant regarding potential liver enzyme elevations.

Comparative Efficacy Studies

This compound has been compared with other NSAIDs in various studies:

  • Efficacy Against Other NSAIDs : In a comparative study with diclofenac, this compound demonstrated comparable efficacy in reducing shoulder pain, showcasing its effectiveness as an alternative treatment option for musculoskeletal pain .
  • Long-term Use Studies : Research indicates that this compound maintains efficacy over extended periods without significant adverse effects, making it suitable for chronic conditions like arthritis .

Comparison with Similar Compounds

Efficacy in Rheumatic Diseases

Versus Aspirin

  • In RA patients, oxaprozin (1,200 mg once daily) demonstrated comparable efficacy to aspirin (3,900 mg/day in divided doses) but with superior tolerability. Significantly fewer patients discontinued this compound due to adverse effects (2% vs. 10% with aspirin), and it caused less tinnitus (p < 0.001) .
  • This compound also produced fewer gastrointestinal (GI) side effects than aspirin in short-term studies .

Versus Diclofenac

Versus Naproxen and Piroxicam

  • This compound (1,200 mg/day) was equally effective as naproxen (750 mg/day) in RA and OA and more effective than piroxicam (20 mg/day) in OA .

Versus Nabumetone

  • A 6-week trial in knee OA found this compound (1,200 mg/day) and nabumetone (1,000 mg/day) equally effective, though nabumetone’s prodrug design may reduce GI toxicity .

Table 1: Pediatric Dosing Based on Body Weight

Dose (mg) Body Weight Range (kg)
600 22–31
900 32–54
1200 ≥55

Source: Model-based nomogram from pediatric pharmacokinetic studies

Pharmacodynamic and Mechanistic Differences

Cytokine Modulation

  • This compound inhibits IL-1β, TNFα, IL-6, and IL-8 production in synovial cells and monocytes, akin to indomethacin and diclofenac.

Cartilage Effects

Analgesic Mechanisms

  • Unlike NSAIDs reliant solely on prostaglandin inhibition, this compound may activate serotonergic pathways via increased plasma-free tryptophan, contributing to its analgesic efficacy .

Pharmacokinetic Comparison

Parameter This compound Ibuprofen Naproxen Diclofenac
Half-life (hours) 50–60 2–4 12–15 1–2
Dosing Frequency Once daily 3–4 times daily Twice daily 2–3 times daily
Protein Binding 99% 90–99% 99% 99%
Synovial Penetration 2–3× plasma levels Moderate Moderate High

Data synthesized from

Drug Interactions

  • This compound’s long half-life minimizes the impact of pharmacokinetic interactions, as small increases in free drug concentrations accelerate elimination .

Biological Activity

Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its biological activity extends beyond traditional COX inhibition, revealing complex mechanisms that contribute to its pharmacological effects.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. However, recent studies have indicated that its biological activity may also involve COX-independent pathways. For instance, research has shown that this compound can induce apoptosis in CD40L-treated human monocytes through mechanisms not directly related to COX inhibition, such as the modulation of Akt and NF-κB signaling pathways .

Key Findings

  • Pro-apoptotic Activity : this compound has been shown to increase apoptosis in CD40L-treated monocytes, a finding not observed with other NSAIDs like ibuprofen or naproxen .
  • Inhibition of Survival Pathways : The pro-apoptotic effects are associated with the inhibition of Akt and NF-κB phosphorylation, suggesting a novel mechanism that could be targeted for therapeutic benefits .
  • MAPK Activation : Interestingly, this compound treatment was linked to increased phosphorylation of ERK 1/2 and p38 MAPK, indicating a complex interaction with survival signaling pathways that warrants further investigation .

Pharmacokinetics and Metabolism

This compound is metabolized primarily in the liver through microsomal oxidation and glucuronic acid conjugation, resulting in various metabolites including ester and ether glucuronides. This metabolic profile is essential for understanding its pharmacokinetics and potential interactions with other substances .

Parameter Details
Molecular FormulaC₁₈H₁₅NO₃
Half-lifeApproximately 50 hours
MetabolismHepatic (microsomal oxidation)
ExcretionRenal (urinary metabolites)

Clinical Efficacy

Clinical studies have demonstrated this compound's efficacy in managing pain and inflammation. It has been found to provide superior relief compared to other NSAIDs like aspirin and piroxicam in treating osteoarthritis . The FDA has approved this compound for use based on its effectiveness in reducing symptoms associated with these chronic conditions .

Case Studies

  • Hepatotoxicity : A case report highlighted symptomatic hepatotoxicity associated with this compound use, where a patient developed jaundice and elevated liver enzymes after six weeks of treatment. This case emphasizes the need for monitoring liver function in patients prescribed this compound, particularly those over 40 years old .
  • Dosage Adjustments : In clinical settings, adjustments in dosing have been noted to optimize therapeutic outcomes while minimizing adverse effects. A 300 mg capsule allows for more precise dosing tailored to patient needs .

Safety Profile

While this compound is generally well-tolerated, it is associated with some risks. The potential for hepatic injury, although rare, necessitates caution during prescription. Monitoring liver enzymes is advisable, especially in susceptible populations . Additionally, the drug's safety profile appears comparable to other NSAIDs when used within recommended dosages .

Q & A

Basic Research Question: What validated analytical methods are recommended for quantifying oxaprozin in biological matrices?

Answer: High-performance liquid chromatography (HPLC) with UV detection is widely validated for this compound quantification in plasma, serum, and urine. A C18 column with methanol-ammonium acetate buffer (71:29, pH 3.0) achieves optimal separation, with a linear range of 0.50–70.56 µg/mL and intra-/inter-day precision (RSD <12.33% and <10.42%, respectively) . For non-invasive studies, UV spectrophotometry at 285 nm (0.1 N NaOH) offers a simpler alternative with linearity between 2–20 µg/mL and recovery rates of 100.21 ± 0.87% .

Basic Research Question: What are the critical pharmacokinetic parameters of this compound in human studies?

Answer: Key parameters include:

  • Absorption : Bioavailability >95%, with peak plasma concentrations (Cmax) reached in 3–6 hours post-dose .
  • Distribution : Extensive protein binding (99.77% bound to albumin), leading to a low apparent volume of distribution (0.22–0.29 L/kg) .
  • Metabolism : Hepatic oxidation (65%) and glucuronidation (35%), producing hydroxylated metabolites and ester/ether glucuronides .
  • Elimination : Half-life ranges 36–92 hours, influenced by age and hepatic function .

Advanced Research Question: How can contradictions in this compound pharmacokinetic data between healthy subjects and CHF patients be resolved?

Answer: CHF patients exhibit reduced protein binding (free fraction 0.25% vs. 0.44% in controls), altering total drug levels. Methodologically, adjust for free drug concentration using equilibrium dialysis or ultrafiltration to account for hypoalbuminemia. Corrected parameters (e.g., unbound clearance: 15.0–17.5 mL/min/kg) show no intrinsic pharmacokinetic differences, resolving apparent contradictions .

Advanced Research Question: What experimental design optimizes bioequivalence studies for this compound formulations?

Answer: Use a randomized, crossover trial with 20+ healthy volunteers. Administer single 0.4 g doses of test/reference formulations, collect plasma samples for 264 hours, and compare AUC0→264h, Cmax, and Tmax. Statistical equivalence criteria: 90% confidence intervals for AUC and Cmax ratios must fall within 80–125% .

Advanced Research Question: How do hydroxylated metabolites of this compound impact toxicity assessments in non-human models?

Answer: In equine studies, two para-hydroxylated metabolites dominate urine. Isolate metabolites via solid-phase extraction, confirm structures via LC-MS/MS (precursor ion m/z 293 → product ions 105/121) and <sup>1</sup>H-NMR. Assess toxicity via in vitro hepatocyte assays, noting that hydroxylation may reduce parent compound accumulation but introduce reactive intermediates .

Advanced Research Question: What methodological adjustments are needed when analyzing this compound in urine with variable elimination profiles?

Answer: Hydrolyze urine with 1M NaOH (60°C, 30 min) to cleave ester conjugates, improving recovery by 15–20%. Use dual detection (HPLC-UV and GC-MS) to confirm parent compound identity, as equine studies show multi-peak elimination patterns (peak concentrations: 25.1 µg/mL at 8–10 h; 17.0 µg/mL at 18–22 h) .

Advanced Research Question: How does this compound’s protein binding affect its pharmacological activity in hypoalbuminemic populations?

Answer: Reduced albumin (e.g., in elderly or renal-impaired patients) increases free this compound levels, elevating toxicity risk despite unchanged total plasma concentrations. Use unbound drug assays (e.g., ultrafiltration-LC/MS) to correlate free drug levels with efficacy/toxicity, adjusting dosing regimens accordingly .

Basic Research Question: What solvent systems are optimal for preparing this compound stock solutions in vitro?

Answer: this compound dissolves best in DMSO (30 mg/mL) or ethanol (15 mg/mL). For aqueous buffers, pre-dissolve in DMSO and dilute to 0.5 mg/mL in PBS (pH 7.2). Avoid long-term storage (>24 hours) due to precipitation risks .

Basic Research Question: How does age influence this compound clearance in pharmacokinetic modeling?

Answer : Hepatic oxidation capacity declines with age, reducing clearance by 0.58% per year in males (r = -0.58, p < 0.01). Use population pharmacokinetic models with covariates (age, lean body mass) to predict dose adjustments .

Advanced Research Question: What strategies mitigate NSAID-induced gastrointestinal toxicity in long-term this compound trials?

Answer: Co-administer proton-pump inhibitors (e.g., omeprazole) and monitor fecal occult blood. Use endoscopy at 12-week intervals to detect subclinical ulcers. Exclude patients with prior GI bleeding or Helicobacter pylori infection .

Q. Categorization:

  • Basic Questions : 1, 2, 8, 9 (focus on established methods/parameters).
  • Advanced Questions : 3, 4, 5, 6, 7, 10 (address experimental design, data contradictions, and complex analyses).

Properties

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid
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InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)
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InChI Key

OFPXSFXSNFPTHF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3
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Molecular Formula

C18H15NO3
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DSSTOX Substance ID

DTXSID1045118
Record name Oxaprozin
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Molecular Weight

293.3 g/mol
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Physical Description

Solid
Record name Oxaprozin
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Solubility

Insoluble, Slightly soluble in alcohol. Insoluble in water, 3.25e-02 g/L
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Color/Form

Crystals from methanol

CAS No.

21256-18-8
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Melting Point

158-159 °C, 160.5 to 161.5 °C, 158 - 159 °C
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Retrosynthesis Analysis

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